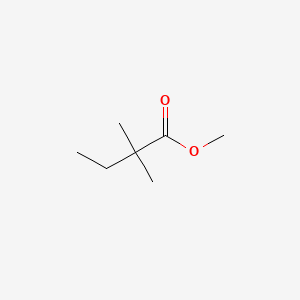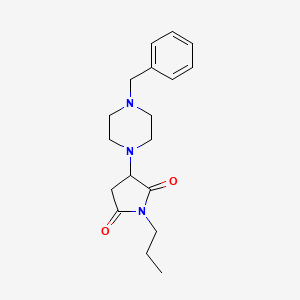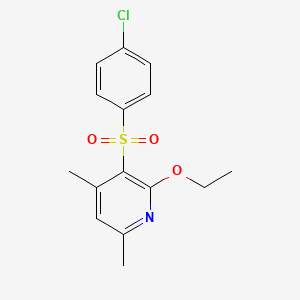![molecular formula C27H23N3O5 B2771081 2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one CAS No. 1206988-49-9](/img/structure/B2771081.png)
2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C27H23N3O5 and its molecular weight is 469.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties and Mechanisms
IsoCombretaQuinolines (IsoCoQuines), derivatives similar to the mentioned compound, have shown potent anticancer properties. These compounds, including ones with a 2-substituted-quinoline replacing the 3,4,5-trimethoxyphenyl ring, exhibit significant cytotoxic activity against various human cancer cell lines. They function as tubulin assembly inhibitors, with certain analogs causing cell cycle arrest in the G2/M phase. Docking studies indicate these compounds bind similarly to known anticancer agents at the colchicine binding site of tubulin, suggesting a mechanism for their anticancer effects (Khelifi et al., 2017).
Antitumor Activity
Derivatives of the isoquinoline class, such as 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, have been evaluated for their antitumor potential. Some compounds in this series demonstrated significant cytotoxicity against various tumor cell lines, with specific analogs showing comparable or superior efficacy to clinical cytostatic agents in preclinical models. This highlights the potential for developing new therapeutic agents based on the isoquinoline scaffold for cancer treatment (Houlihan et al., 1995).
Synthesis and Evaluation of Quinazolinone Analogues
A study on the synthesis and antitumor activity of 3-benzyl-substituted-4(3H)-quinazolinones, including derivatives with a trimethoxyphenyl moiety, revealed compounds with broad-spectrum antitumor activity. These compounds were found to be more potent than the control, 5-fluorouracil, against certain cancer cell lines. This indicates the effectiveness of structural modifications in enhancing the antitumor potential of isoquinoline derivatives (Al-Suwaidan et al., 2016).
Antimicrobial and Antioxidant Activities
Investigations into indolo[3,2-c]isoquinoline derivatives synthesized from the compound have revealed promising antimicrobial and antioxidant properties. Some derivatives exhibited potent activity against various bacterial and fungal strains, alongside significant radical scavenging and metal chelating activities. These findings suggest potential applications in combating microbial infections and oxidative stress (Verma, 2018).
Propriétés
IUPAC Name |
2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O5/c1-16-8-7-9-18(12-16)30-15-21(19-10-5-6-11-20(19)27(30)31)26-28-25(29-35-26)17-13-22(32-2)24(34-4)23(14-17)33-3/h5-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKHTTIBBZJOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-Dichloro-2-(4-methylpiperazino)benzo[cd]indole](/img/structure/B2771000.png)
![4-(dimethylamino)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2771001.png)
![N-(3-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2771002.png)

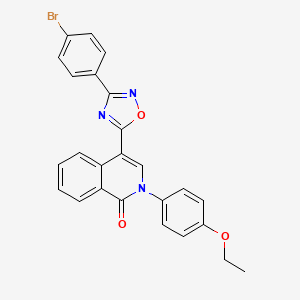
![6'-fluoro-1-(3-fluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2771008.png)
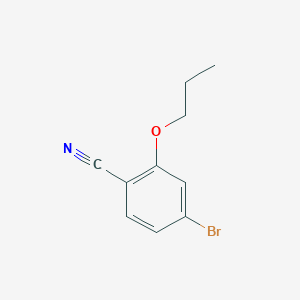
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-nitrobenzamide](/img/structure/B2771011.png)
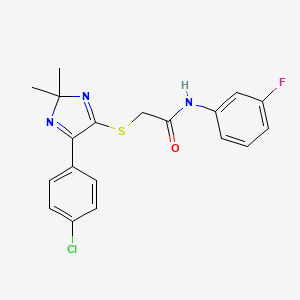
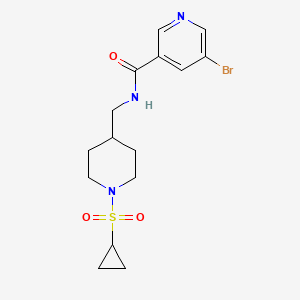
![N-(3,5-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2771015.png)
